2,2'-(Octadec-9-enylimino)bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(Octadec-9-enylimino)bisethanol is a useful research compound. Its molecular formula is C22H45NO2 and its molecular weight is 355.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> ABS; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,2’-(Octadec-9-enylimino)bisethanol is the skin, where it acts as a cationic surfactant . It has high adsorptive properties to negatively charged surfaces such as cellular membranes .
Mode of Action
2,2’-(Octadec-9-enylimino)bisethanol: interacts with its targets by penetrating the skin. As a cationic surfactant, it has a structure that allows it to have high adsorptive properties to negatively charged surfaces such as cellular membranes . This interaction leads to changes in the skin’s ability to absorb hydrophobic drugs .
Biochemical Pathways
The specific biochemical pathways affected by 2,2’-(Octadec-9-enylimino)bisethanol Its role as a skin-penetrating cationic surfactant suggests that it may influence the absorption and distribution of hydrophobic drugs in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-(Octadec-9-enylimino)bisethanol Its role as a skin-penetrating agent suggests that it may enhance the absorption of hydrophobic drugs across the skin . This could potentially impact the bioavailability of such drugs.
Result of Action
The molecular and cellular effects of 2,2’-(Octadec-9-enylimino)bisethanol are primarily seen in its ability to enhance the penetration of hydrophobic drugs across the skin . This suggests that it may alter the cellular membrane’s permeability, allowing for increased absorption of these drugs.
Properties
CAS No. |
25307-17-9 |
---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3 |
InChI Key |
BITAPBDLHJQAID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
Key on ui other cas no. |
25307-17-9 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.